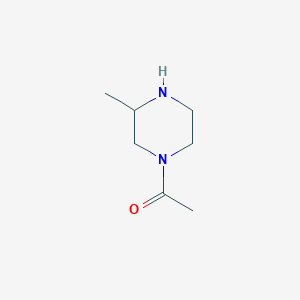

1-(3-Methylpiperazin-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction between ethyl 3-oxobutanoate and 3-methylpiperazine in the presence of hydrochloric acid has been used to synthesize MPK hydrochloride. The reaction mixture is refluxed for several hours to obtain the desired product, which is then purified using recrystallization.

Molecular Structure Analysis

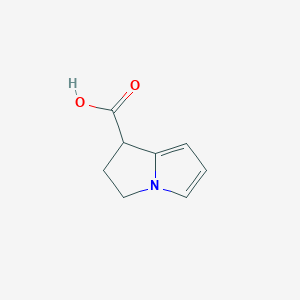

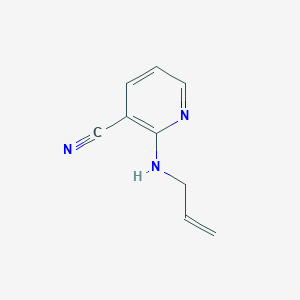

The InChI code for “1-(3-Methylpiperazin-1-yl)ethan-1-one” is 1S/C7H14N2O.ClH/c1-6-5-9 (7 (2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 . This indicates the presence of a piperazin-1-yl substituent, which makes it an effective drug candidate for different therapeutic applications.

Physical And Chemical Properties Analysis

“this compound” is a white to off-white solid that is soluble in water and methanol. It has a melting point of 165-167°C and a boiling point of 337.3°C at 760 mmHg. This compound is stable under normal conditions, but can decompose when exposed to strong acids or bases.

Applications De Recherche Scientifique

Potential Inhibitors of 15-Lipoxygenase

Derivatives of 1-(3-Methylpiperazin-1-yl)ethan-1-one have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids in the body. Compounds with 1-methylpiperazine and 1-ethylpiperazine showed promising inhibition of 15-LO (Asghari et al., 2016).

Anticancer Activity

Certain derivatives of this compound have shown moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. This highlights its potential use in cancer research and therapy (Jiang, Xu, & Wu, 2016).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of this compound derivatives. A series of these compounds have been synthesized and tested for their antibacterial activities, demonstrating potential as antimicrobial agents (Gein, Kasimova, Panina, & Voronina, 2006).

Cognitive Function Improvement

Studies on derivatives of this compound have shown potential in improving cognitive functions like learning and memory in animal models. This could pave the way for developments in treating cognitive impairments (Zhang Hong-ying, 2012).

COVID-19 Research

Recent research has involved using this compound derivatives in the synthesis of compounds that could potentially inhibit the main protease of COVID-19, suggesting a role in antiviral drug development (Rashdan et al., 2021).

Anticholinesterase Activity

Compounds synthesized from this compound have been studied for their inhibitory activity against butyrylcholinesterase, an enzyme related to neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease (Filippova et al., 2019).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are combustible liquids that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(3-methylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAYYCBKNOERRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444252 |

Source

|

| Record name | 1-(3-Methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314729-14-1 |

Source

|

| Record name | 1-(3-Methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)